molecular formula C13H5Br2NO3 B3049754 3,6-Dibromo-2-nitro-9h-fluoren-9-one CAS No. 21878-85-3

3,6-Dibromo-2-nitro-9h-fluoren-9-one

Cat. No.: B3049754
CAS No.: 21878-85-3
M. Wt: 382.99 g/mol
InChI Key: WXANJNCIOOFCRX-UHFFFAOYSA-N
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Description

3,6-Dibromo-2-nitro-9h-fluoren-9-one is a chemical compound with the molecular formula C13H6Br2NO3. It is a derivative of fluorenone, characterized by the presence of bromine and nitro groups at specific positions on the fluorenone ring. This compound is known for its applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-2-nitro-9h-fluoren-9-one typically involves the bromination and nitration of fluorenone. The process can be summarized as follows:

    Bromination: Fluorenone is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 3 and 6 positions.

    Nitration: The dibromo-fluorenone is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2 position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-2-nitro-9h-fluoren-9-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of amino or thiol derivatives.

    Reduction: Formation of 3,6-Dibromo-2-amino-9h-fluoren-9-one.

    Oxidation: Formation of higher oxidation state derivatives.

Scientific Research Applications

3,6-Dibromo-2-nitro-9h-fluoren-9-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 3,6-Dibromo-2-nitro-9h-fluoren-9-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atoms can undergo substitution reactions, allowing the compound to modify biological molecules or materials. The exact pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dibromo-9h-fluoren-9-one: Lacks the nitro group, making it less reactive in redox reactions.

    2,7-Dibromo-9,9-dimethyl-9h-fluorene: Contains additional methyl groups, affecting its physical properties and reactivity.

    3,6-Dibromo-9,9’-spirobifluorene: Features a spiro linkage, altering its electronic properties.

Uniqueness

3,6-Dibromo-2-nitro-9h-fluoren-9-one is unique due to the combination of bromine and nitro groups, which confer distinct reactivity and potential for diverse applications in synthesis, biology, and materials science.

Properties

IUPAC Name

3,6-dibromo-2-nitrofluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5Br2NO3/c14-6-1-2-7-8(3-6)9-4-11(15)12(16(18)19)5-10(9)13(7)17/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXANJNCIOOFCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=CC(=C(C=C3C2=O)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297185
Record name 3,6-dibromo-2-nitro-9h-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21878-85-3
Record name NSC114651
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114651
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-dibromo-2-nitro-9h-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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